molecular formula C12H15ClO B13414400 2-Chloro-1-phenyl-1-hexanone

2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400
M. Wt: 210.70 g/mol
InChI Key: SMWROLROJBOPTD-UHFFFAOYSA-N
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Description

2-Chloro-1-phenyl-1-hexanone is an organic compound with the molecular formula C12H15ClO It is a chlorinated ketone, characterized by the presence of a phenyl group attached to the first carbon of a hexanone chain, with a chlorine atom on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-phenyl-1-hexanone typically involves the chlorination of 1-phenyl-1-hexanone. One common method is the reaction of 1-phenyl-1-hexanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-phenyl-1-hexanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-hydroxy-1-phenyl-1-hexanone or 2-amino-1-phenyl-1-hexanone.

    Reduction: Formation of 2-chloro-1-phenyl-1-hexanol.

    Oxidation: Formation of 2-chloro-1-phenylhexanoic acid.

Scientific Research Applications

2-Chloro-1-phenyl-1-hexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-phenyl-1-hexanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-phenyl-1-hexanone can be compared with other similar compounds, such as:

    1-Phenyl-1-hexanone: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-Bromo-1-phenyl-1-hexanone: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    2-Chloro-1-phenyl-1-pentanone: Shorter carbon chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-1-phenylhexan-1-one

InChI

InChI=1S/C12H15ClO/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

SMWROLROJBOPTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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